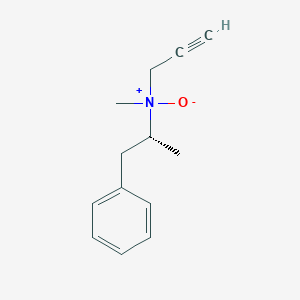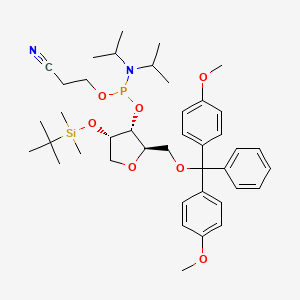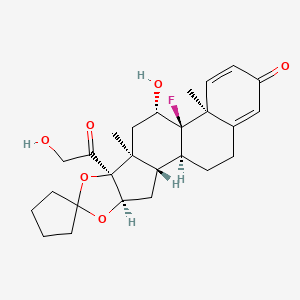
Spacer-9 cep
Overview
Description
Spacer-9 is a triethylene glycol chain that is 9 atoms long, consisting of 6 carbon atoms and 3 oxygen atoms. It is primarily used to incorporate a spacer arm into an oligonucleotide. This compound is often utilized in the field of molecular biology and biochemistry to create non-nucleotide bridges in hairpin loops of oligonucleotides, link oligonucleotides to epitopes for drug development, and immobilize hybridization probes on solid phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spacer-9 can be synthesized through the consecutive addition of triethylene glycol units to an oligonucleotide. The process involves the use of phosphoramidite chemistry, where the triethylene glycol units are added sequentially to the growing oligonucleotide chain. The reaction conditions typically involve the use of anhydrous solvents and controlled temperature to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, Spacer-9 is produced using automated DNA synthesizers that can precisely control the addition of triethylene glycol units. The process is highly efficient and scalable, allowing for the production of large quantities of Spacer-9-modified oligonucleotides. The synthesized oligonucleotides are then purified using high-performance liquid chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Spacer-9 primarily undergoes substitution reactions where it is incorporated into oligonucleotides. It does not typically undergo oxidation or reduction reactions due to its stable triethylene glycol structure .
Common Reagents and Conditions
The common reagents used in the synthesis of Spacer-9-modified oligonucleotides include phosphoramidites, anhydrous solvents, and activators such as tetrazole. The reaction conditions involve maintaining an inert atmosphere and controlled temperature to prevent degradation of the intermediate compounds .
Major Products Formed
The major products formed from the reactions involving Spacer-9 are oligonucleotides with incorporated triethylene glycol spacers. These modified oligonucleotides exhibit enhanced flexibility and reduced steric hindrance, making them suitable for various biochemical applications .
Scientific Research Applications
Spacer-9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Drug Development: Spacer-9 is used to link oligonucleotides to epitopes, facilitating the development of targeted drug delivery systems.
Molecular Biology: It is used to create non-nucleotide bridges in hairpin loops of oligonucleotides, enhancing the stability and binding affinity of the oligonucleotides.
Diagnostic Assays: Spacer-9-modified oligonucleotides are used in hybridization probes for diagnostic assays, enabling the detection of specific DNA or RNA sequences.
Bioconjugation: Spacer-9 is used to immobilize oligonucleotides on solid phases, such as microarray slides, for various biochemical assays.
Mechanism of Action
Spacer-9 exerts its effects by incorporating a flexible triethylene glycol spacer into oligonucleotides. This spacer increases the distance between functional groups, reducing steric hindrance and enhancing the binding flexibility of the oligonucleotides. The molecular targets of Spacer-9-modified oligonucleotides include specific DNA or RNA sequences, which they bind to with high affinity due to the reduced steric hindrance .
Comparison with Similar Compounds
Spacer-9 is unique in its structure and function compared to other similar compounds. Some of the similar compounds include:
Spacer C6: A hydrophobic spacer with six carbon atoms, used to reduce steric hindrance in oligonucleotide conjugation.
Spacer-9 stands out due to its hydrophilic nature and optimal length, providing a balance between flexibility and stability in oligonucleotide modifications .
Properties
IUPAC Name |
3-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N2O7P/c1-29(2)38(30(3)4)46(44-22-10-21-37)45-28-26-42-24-23-41-25-27-43-36(31-11-8-7-9-12-31,32-13-17-34(39-5)18-14-32)33-15-19-35(40-6)20-16-33/h7-9,11-20,29-30H,10,22-28H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJGGZVVBQPTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



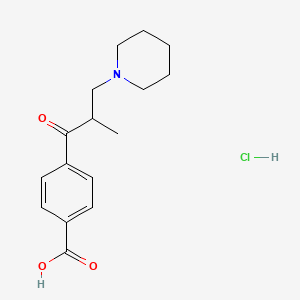
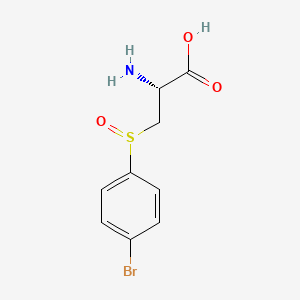
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
